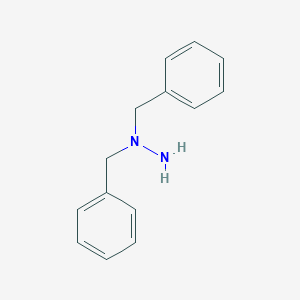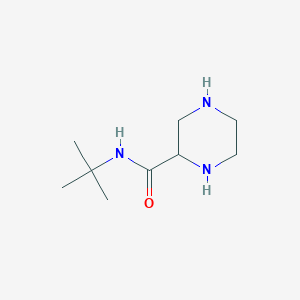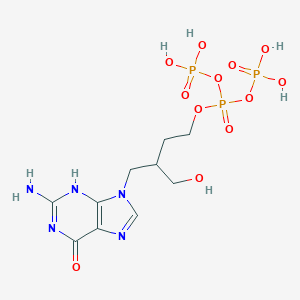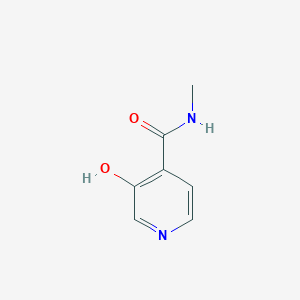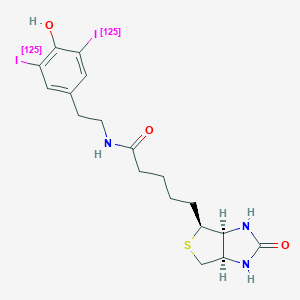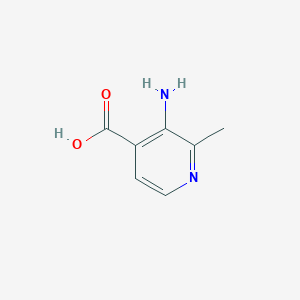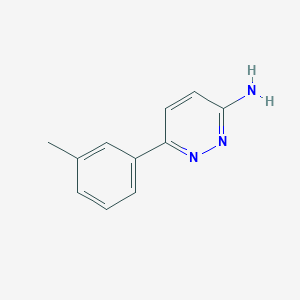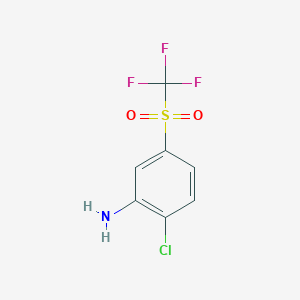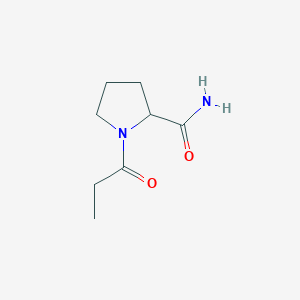
1-Propionylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propionylpyrrolidine-2-carboxamide, also known as Pyrrolidinyl Valerophenone or PVP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been widely used as a stimulant and psychoactive substance. PVP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse health effects. Despite these risks, PVP has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology.
Mecanismo De Acción
PVP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for its stimulant properties and its potential for abuse and addiction. PVP has also been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
The use of PVP has been associated with a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to tissue damage and organ failure. PVP has been shown to have neurotoxic effects, particularly in the dopaminergic system, which may contribute to its potential for addiction and other adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PVP has several advantages for use in laboratory experiments, including its well-established synthesis method and its ability to act as a dopamine reuptake inhibitor. However, its potential for abuse and addiction, as well as its adverse health effects, limit its use in clinical and research settings.
Direcciones Futuras
There are several future directions for research on PVP, including the development of new synthesis methods that may reduce its potential for abuse and addiction. Additionally, further studies are needed to better understand its mechanism of action and its potential therapeutic applications. Finally, research is needed to develop effective treatments for PVP addiction and other adverse health effects associated with its use.
Métodos De Síntesis
PVP is synthesized by the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure PVP. This synthesis method has been well-established and is widely used in the production of PVP for research purposes.
Aplicaciones Científicas De Investigación
PVP has been extensively studied for its pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action has been linked to its stimulant properties and its potential for abuse and addiction.
PVP has also been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, due to its high potential for abuse and addiction, its clinical use has been limited.
Propiedades
Número CAS |
122000-62-8 |
|---|---|
Nombre del producto |
1-Propionylpyrrolidine-2-carboxamide |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-propanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12) |
Clave InChI |
MYHAGSBBAMIZGD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCCC1C(=O)N |
SMILES canónico |
CCC(=O)N1CCCC1C(=O)N |
Sinónimos |
2-Pyrrolidinecarboxamide,1-(1-oxopropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



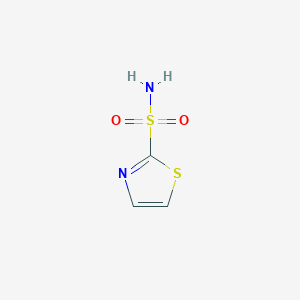

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
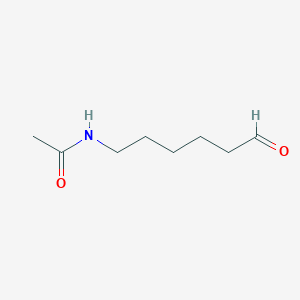
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)
